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Compound of Interest

Compound Name: 1-Cyclopropylcyclopropan-1-ol

CAS No.: 54251-80-8

Cat. No.: B3329001

Get Quote

Executive Summary
1-Cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) represents a unique

class of "butterfly-type" strained alcohols. Possessing two cyclopropyl rings sharing a single

quaternary carbon, this motif stores significant strain energy (~55 kcal/mol) and exhibits high

reactivity toward ring-opening and rearrangement pathways.

This guide outlines the strategic utility of this reagent in accessing spiro[2.3]hexane scaffolds—

increasingly valued in medicinal chemistry as rigid, sp3-rich bioisosteres—and its role as a

latent homoenolate equivalent for palladium-catalyzed cross-couplings.

Synthesis of the Reagent
While 1-cyclopropylcyclopropan-1-ol can be prepared via Grignard addition to dicyclopropyl

ketone, the most efficient and scalable method utilizes the Kulinkovich reaction. This approach

constructs the second cyclopropane ring directly from an ester precursor, avoiding the need for

unstable cyclopropanone intermediates.
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Protocol: Kulinkovich Synthesis of 1-
Cyclopropylcyclopropan-1-ol
Reaction Principle: Titanium(IV)-catalyzed reductive cyclopropanation of ethyl

cyclopropanecarboxylate using ethylmagnesium bromide.

Materials:

Ethyl cyclopropanecarboxylate (1.0 equiv)

Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in Et₂O)

Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.05 - 0.1 equiv)

Solvent: Anhydrous THF or Et₂O

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition

funnel, and argon inlet.

Solvent & Catalyst: Charge the flask with anhydrous THF (0.5 M concentration relative to

ester) and ethyl cyclopropanecarboxylate (1.0 equiv). Add Ti(OiPr)₄ (10 mol%) at room

temperature.

Grignard Addition: Cool the mixture to 0 °C. Add the EtMgBr solution dropwise over 1 hour.

Note: The slow addition is critical to maintain the catalytic cycle and prevent non-productive

consumption of the titanium species.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution

typically turns dark brown/black, indicating the formation of the titanacyclopropane

intermediate.

Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Caution: Gas

evolution (ethane/ethene) will occur.
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Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate in vacuo.

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield: Typically 75–85%.

Application 1: Synthesis of Spiro[2.3]hexan-4-one
The most distinct application of 1-cyclopropylcyclopropan-1-ol is its acid-catalyzed

rearrangement to form spiro[2.3]hexan-4-one. This transformation exploits the relief of ring

strain and the stability of the cyclopropylcarbinyl cation to expand one ring while keeping the

other intact.

Mechanism & Utility
Upon protonation of the hydroxyl group, water leaves to generate a tertiary cation stabilized by

two cyclopropyl groups. A 1,2-alkyl shift (ring expansion) occurs, converting one cyclopropyl

ring into a cyclobutane, followed by deprotonation to the ketone.

DOT Diagram: Rearrangement Mechanism

1-Cyclopropylcyclopropan-1-ol Oxonium Ion
Protonation

+ H+

Cyclopropylcarbinyl Cation
(Bis-stabilized)

- H2O 1,2-Alkyl Shift
(Ring Expansion) Spiro[2.3]hexan-4-one

- H+

Click to download full resolution via product page

Caption: Acid-catalyzed expansion of the bis-cyclopropyl alcohol to the spiro[2.3]ketone

scaffold.

Experimental Protocol
Reagents: Dissolve 1-cyclopropylcyclopropan-1-ol (1.0 equiv) in DCM (0.2 M).
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Acid Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 equiv) or aqueous

HBF₄ (48%).

Reaction: Stir at 0 °C to Room Temperature for 2 hours. Monitor by TLC for disappearance of

the starting alcohol.

Workup: Quench with sat. NaHCO₃. Extract with DCM.

Result: The product, spiro[2.3]hexan-4-one, is a volatile liquid. Care must be taken during

solvent removal (do not apply high vacuum for extended periods).

Application 2: Palladium-Catalyzed Cross-Coupling
1-Cyclopropylcyclopropan-1-ol serves as a precursor to cyclopropyl ketone homoenolates.

Under palladium catalysis, the strained C–C bond undergoes oxidative addition, allowing for

cross-coupling with aryl halides. This method provides rapid access to aryl cyclopropyl ketones

with chain extension.

Reaction Logic[1][2][3][4]
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos or PPh₃).

Mechanism: Pd(II) inserts into the O–H bond, followed by beta-carbon elimination to open

one cyclopropane ring. This generates a Pd-homoenolate that couples with an aryl bromide.

[1]

Selectivity: The ring opening is driven by the relief of strain. The remaining cyclopropyl group

becomes the substituent on the ketone carbonyl.

Data Summary: Scope of Coupling
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Entry
Coupling Partner
(Ar-Br)

Product Structure Yield (%)

1 Bromobenzene
1-Cyclopropyl-3-

phenylpropan-1-one
82%

2 4-Bromoanisole

1-Cyclopropyl-3-(4-

methoxyphenyl)propa

n-1-one

78%

3 2-Bromotoluene

1-Cyclopropyl-3-(2-

methylphenyl)propan-

1-one

71%

4 3-Bromopyridine
1-Cyclopropyl-3-(3-

pyridyl)propan-1-one
65%

General Protocol[3][6][7]
Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Cs₂CO₃ (1.5

equiv) in Toluene.

Substrates: Add 1-cyclopropylcyclopropan-1-ol (1.2 equiv) and Aryl Bromide (1.0 equiv).

Conditions: Heat to 80–100 °C for 12 hours in a sealed tube.

Purification: Filter through Celite and purify via silica gel chromatography.

Application 3: Radical Ring Opening (Mn/Fe
Mediated)
Single-electron oxidants like Mn(pic)₃ or Fe(NO₃)₃ can generate beta-keto radicals from 1-
cyclopropylcyclopropan-1-ol. These radicals can be trapped by electron-deficient alkenes

(e.g., acrylates) to form 1,6-diketones or functionalized cyclopropyl ketones.

Workflow:

Oxidation: Mn(III) oxidizes the cyclopropanol oxygen -> Alkoxy radical.
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Ring Opening: Beta-scission opens one ring -> Beta-keto radical (stabilized by the carbonyl).

Trapping: Radical adds to an acrylate acceptor.

Termination: H-abstraction or oxidation/elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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